molecular formula C5H13NO2 B13515573 4-(Methylamino)butane-1,2-diol CAS No. 865604-08-6

4-(Methylamino)butane-1,2-diol

Cat. No.: B13515573
CAS No.: 865604-08-6
M. Wt: 119.16 g/mol
InChI Key: ZQNSAAQTUHTYCK-UHFFFAOYSA-N
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Description

4-(Methylamino)butane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a derivative of butane, featuring both an amino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(methylamino)but-2-en-1,2-diol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: The major products include butanone and butanal.

    Reduction: The products are typically simpler alcohols and amines.

    Substitution: Various substituted amines and alcohols are formed depending on the reagents used.

Scientific Research Applications

4-(Methylamino)butane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.

    4-(Methylamino)pentane-1,2-diol: An extended carbon chain version of the compound.

    2-(Methylamino)butane-1,2-diol: The amino group is located on a different carbon atom.

Uniqueness

4-(Methylamino)butane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

865604-08-6

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

4-(methylamino)butane-1,2-diol

InChI

InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3

InChI Key

ZQNSAAQTUHTYCK-UHFFFAOYSA-N

Canonical SMILES

CNCCC(CO)O

Origin of Product

United States

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